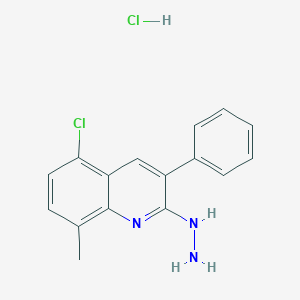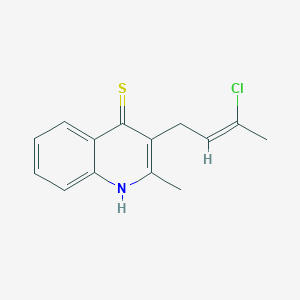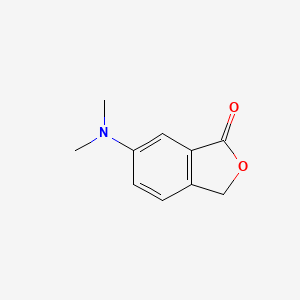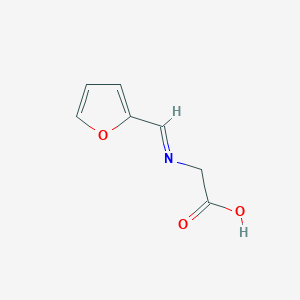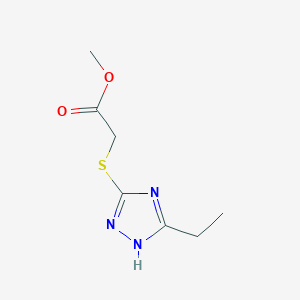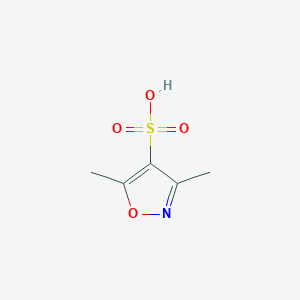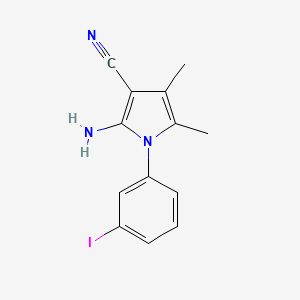
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide is a chemical compound known for its unique structure and properties It is composed of a phosphine oxide core with two p-tolyl groups and a dicyclohexylamino methyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide typically involves the reaction of di-p-tolylphosphine with dicyclohexylamine and formaldehyde. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Starting Materials: Di-p-tolylphosphine, dicyclohexylamine, and formaldehyde.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using nitrogen or argon, at a controlled temperature.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over reaction conditions. The use of automated systems ensures consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can undergo further oxidation under specific conditions.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the dicyclohexylamino or p-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction can regenerate the parent phosphine.
Aplicaciones Científicas De Investigación
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of ((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers, influencing catalytic activity and reactivity. The dicyclohexylamino group may also play a role in modulating the compound’s properties and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Di-p-tolylphosphine oxide: Lacks the dicyclohexylamino group, making it less sterically hindered.
Triphenylphosphine oxide: Contains three phenyl groups instead of p-tolyl groups, affecting its electronic properties.
Bis(diphenylphosphino)methane oxide: Features two phosphine oxide groups, offering different coordination chemistry.
Uniqueness
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide is unique due to the presence of the dicyclohexylamino group, which provides steric bulk and influences the compound’s reactivity and interactions. This makes it a valuable ligand in catalysis and a versatile tool in various chemical applications.
Propiedades
Fórmula molecular |
C27H38NOP |
|---|---|
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
N-[bis(4-methylphenyl)phosphorylmethyl]-N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C27H38NOP/c1-22-13-17-26(18-14-22)30(29,27-19-15-23(2)16-20-27)21-28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h13-20,24-25H,3-12,21H2,1-2H3 |
Clave InChI |
VZVKZDSCAFHSPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)P(=O)(CN(C2CCCCC2)C3CCCCC3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
